Benzamide, N-ethyl-2-mercapto-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

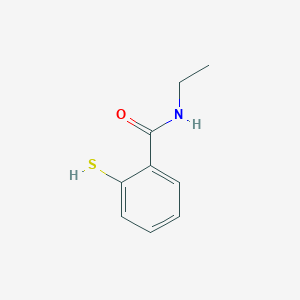

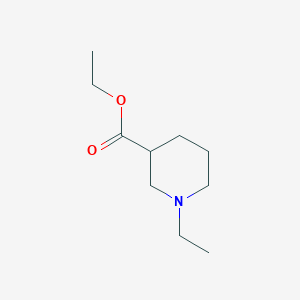

“Benzamide, N-ethyl-2-mercapto-” is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.26 g/mol. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of benzamide derivatives, including “Benzamide, N-ethyl-2-mercapto-”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “Benzamide, N-ethyl-2-mercapto-” can be represented by the InChIKey: SDIDYFBTIZOPLA-UHFFFAOYSA-N . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Benzamides, including “Benzamide, N-ethyl-2-mercapto-”, are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction mechanism involves the direct condensation of benzoic acids and amines .Physical And Chemical Properties Analysis

“Benzamide, N-ethyl-2-mercapto-” is an organic compound with a molecular weight of 181.26 g/mol. More detailed physical and chemical properties can be found in the referenced databases .Mechanism of Action

While the specific mechanism of action for “Benzamide, N-ethyl-2-mercapto-” is not explicitly mentioned in the search results, it’s worth noting that mercapto-benzamides have been proposed as a class of antivirals against HIV-1 . These molecules act as prodrugs that, after modifications in the biological environment, are able to denature the HIV nucleocapsid protein 7 .

Safety and Hazards

properties

IUPAC Name |

N-ethyl-2-sulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-10-9(11)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVPQWJVZSPDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480974 |

Source

|

| Record name | Benzamide, N-ethyl-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-ethyl-2-mercapto- | |

CAS RN |

65382-84-5 |

Source

|

| Record name | Benzamide, N-ethyl-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)